![molecular formula C20H24N2O3 B2533195 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 2034347-67-4](/img/structure/B2533195.png)
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea, also known as GSK-461364, is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) enzyme. PLK1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in several types of cancer. GSK-461364 has been extensively studied for its potential use as an anti-cancer agent.
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Imidazole Derivatives
Imidazole derivatives also show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Imidazole has become an important synthon in the development of new drugs .
Advantages and Limitations for Lab Experiments
One advantage of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea is its specificity for PLK1, which makes it a promising anti-cancer agent with minimal off-target effects. However, this compound has a short half-life, which limits its effectiveness in vivo. In addition, this compound has poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea. One direction is the development of more potent and selective PLK1 inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the use of PLK1 inhibitors in combination with other anti-cancer agents for the treatment of cancer. Finally, the use of PLK1 inhibitors in combination with immunotherapy for the treatment of cancer is an area of active research.
Synthesis Methods
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea can be synthesized using a multi-step process that involves the reaction of 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with 4-methoxybenzylamine to form an intermediate. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce the final product.
Scientific Research Applications
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to enhance the effectiveness of other anti-cancer agents, such as paclitaxel and cisplatin.
properties
IUPAC Name |
1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-7-15(8-10-18)13-21-19(23)22-14-20(25-2)11-16-5-3-4-6-17(16)12-20/h3-10H,11-14H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAJFOLPGJIEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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